molecular formula C38H37ClN4O4 B12723399 (2,4'-Bipyridine)-3',5'-dicarboxylic acid, 1',4'-dihydro-4-cyano-2',6'-dimethyl-, 2-(4-(bis(phenylmethyl)amino)phenyl)ethyl methyl ester, monohydrochloride CAS No. 116308-48-6

(2,4'-Bipyridine)-3',5'-dicarboxylic acid, 1',4'-dihydro-4-cyano-2',6'-dimethyl-, 2-(4-(bis(phenylmethyl)amino)phenyl)ethyl methyl ester, monohydrochloride

Cat. No.: B12723399
CAS No.: 116308-48-6
M. Wt: 649.2 g/mol
InChI Key: SATRUXZUHCSRBX-UHFFFAOYSA-N
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Description

(2,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-4-cyano-2’,6’-dimethyl-, 2-(4-(bis(phenylmethyl)amino)phenyl)ethyl methyl ester, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including bipyridine, carboxylic acid, cyano, and ester groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the bipyridine core, followed by the introduction of carboxylic acid groups, cyano groups, and esterification. Each step requires specific reagents and conditions, such as:

    Bipyridine Core Formation: Using pyridine derivatives and coupling reactions.

    Carboxylation: Introduction of carboxylic acid groups through carboxylation reactions.

    Cyano Group Addition: Using cyanation reactions with reagents like sodium cyanide.

    Esterification: Formation of ester groups using alcohols and acid catalysts.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of cyano groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Utilizing reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with metal ions for catalysis or material science applications.

Biology

In biological research, it may serve as a probe or reagent for studying biochemical pathways or as a building block for designing bioactive molecules.

Medicine

Potential medicinal applications include its use as a precursor for drug development, targeting specific molecular pathways or receptors.

Industry

In industry, this compound could be utilized in the synthesis of advanced materials, polymers, or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, as a ligand, it may coordinate with metal ions, influencing their reactivity and stability. In biological systems, it could interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (2,2’-Bipyridine): A simpler bipyridine derivative used in coordination chemistry.

    (4,4’-Bipyridine): Another bipyridine isomer with different substitution patterns.

    (2,4’-Bipyridine-3,5-dicarboxylic acid): A related compound with similar functional groups but lacking the cyano and ester groups.

Uniqueness

The uniqueness of (2,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-4-cyano-2’,6’-dimethyl-, 2-(4-(bis(phenylmethyl)amino)phenyl)ethyl methyl ester, monohydrochloride lies in its combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications.

Properties

CAS No.

116308-48-6

Molecular Formula

C38H37ClN4O4

Molecular Weight

649.2 g/mol

IUPAC Name

5-O-[2-[4-(dibenzylamino)phenyl]ethyl] 3-O-methyl 4-(4-cyanopyridin-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C38H36N4O4.ClH/c1-26-34(37(43)45-3)36(33-22-31(23-39)18-20-40-33)35(27(2)41-26)38(44)46-21-19-28-14-16-32(17-15-28)42(24-29-10-6-4-7-11-29)25-30-12-8-5-9-13-30;/h4-18,20,22,36,41H,19,21,24-25H2,1-3H3;1H

InChI Key

SATRUXZUHCSRBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=NC=CC(=C5)C#N)C(=O)OC.Cl

Origin of Product

United States

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